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Compound of Interest

Compound Name:
1-[(5-Methylisoxazol-3-

yl)methyl]piperazine

CAS No.: 173850-51-6

Cat. No.: B062935 Get Quote

Introduction & Rationale
The piperazine pharmacophore is a "privileged scaffold" in kinase inhibitor design (e.g.,

Palbociclib, Imatinib). In the context of mTORC1, the piperazine ring serves two critical

functions:

Solubility & ADME: It improves physicochemical properties, particularly aqueous solubility,

which is often a bottleneck for ATP-competitive inhibitors with aromatic cores.

Solvent Channel Interaction: The nitrogen atoms can be functionalized to probe the solvent-

exposed region of the kinase domain, enhancing selectivity over the structurally similar PI3K

family.

This guide focuses on developing ATP-competitive inhibitors that are mTORC1-selective,

aiming to avoid the feedback loop suppression (insulin resistance) often associated with dual

mTORC1/2 inhibition.

Part 1: Chemical Design & Synthesis ("The Make")
Structural Design Strategy
The inhibitor design follows a tripartite architecture:
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Hinge Binder (Core): A heteroaromatic system (e.g., Pyrimidine or Quinoline) that forms

hydrogen bonds with Val2240 in the ATP binding pocket.

Linker/Scaffold: The Piperazine ring, attached via a C-N bond.[1][2][3]

Tail Region: A urea or sulfonamide cap on the distal piperazine nitrogen to interact with the

solvent front and tune potency.

Synthetic Protocol: Buchwald-Hartwig Amination Route
Objective: Couple a halogenated heteroaromatic core with a piperazine derivative.[2][4][5]

Reagents:

Substrate: 4-Chloro-quinoline or 2-Chloro-pyrimidine derivative (

equiv).

Amine: N-Boc-piperazine (

equiv).

Catalyst:

(

mol%) or

.

Ligand: BINAP or Xantphos (

mol%).

Base:

or

(

equiv).
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Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

Preparation: In a flame-dried Schlenk tube, dissolve the halogenated core (1.0 mmol) and N-

Boc-piperazine (1.2 mmol) in anhydrous toluene (5 mL).

Catalyst Addition: Add

(2.0 mmol),

(0.05 mmol), and BINAP (0.1 mmol) under an argon atmosphere.

Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase:

5% MeOH in DCM).

Workup: Cool to room temperature (RT), filter through a Celite pad, and concentrate the

filtrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to

yield the N-Boc-protected intermediate.

Deprotection: Dissolve intermediate in DCM/TFA (4:1) for 1 hour at RT to remove the Boc

group. Concentrate to yield the free piperazine amine.

Functionalization (Optional): React the free amine with an isocyanate (R-NCO) in DCM/TEA

to generate the final Piperazine-Urea derivative.

Synthetic Pathway Visualization
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Caption: Synthetic workflow for generating piperazine-urea mTOR inhibitors via Palladium-

catalyzed cross-coupling.

Part 2: Biochemical Validation ("The Test")
In Vitro Kinase Assay (TR-FRET)
To confirm direct inhibition of mTORC1, use a Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) assay (e.g., LanthaScreen™). This is superior to radioactive assays for

high-throughput screening.

Assay Buffer Composition (Critical):

Buffer: 50 mM HEPES (pH 7.5)

Salts: 10 mM

, 1 mM EGTA

Additives: 0.01% Brij-35 (detergent to prevent aggregation), 2 mM DTT (freshly added).

Note:

(5 mM) is sometimes added to boost catalytic activity, but

is more physiological.
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Protocol:

Enzyme Prep: Dilute recombinant human mTORC1 (mTOR/Raptor/mLST8 complex) to 0.4

µg/mL in Assay Buffer.

Substrate: Use GFP-labeled 4EBP1 (physiological substrate) at 200 nM.

Inhibitor: Add 2.5 µL of the synthesized piperazine compound (serially diluted in DMSO) to a

384-well plate.

Reaction Start: Add 5 µL of Enzyme solution, incubate for 15 min. Initiate reaction with 2.5 µL

of ATP (at

, typically 10 µM).

Incubation: Incubate for 1 hour at RT.

Detection: Add Terbium-labeled anti-phospho-4EBP1 (Thr46) antibody + EDTA (to stop

reaction).

Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader.

Analysis: Plot % Inhibition vs. Log[Compound] to determine

.

Part 3: Cellular Profiling ("The Verify")
Selectivity Check: mTORC1 vs. mTORC2
A truly novel inhibitor must demonstrate selectivity. We distinguish complexes by their

downstream substrates.

Complex Key Substrate Phospho-Site Sensitivity

mTORC1 S6K1 Thr389 Rapamycin-sensitive

mTORC1 4EBP1 Thr37/46 Rapamycin-sensitive

mTORC2 AKT Ser473 Rapamycin-insensitive
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Western Blot Protocol
Cell Line: HEK293T or MCF-7 (high mTOR activity).

Procedure:

Seeding: Plate cells at

cells/well in 6-well plates. Allow 24h attachment.

Starvation: Serum-starve cells (DMEM + 0.1% BSA) for 16 hours to synchronize.

Treatment:

Pre-treat with Piperazine Inhibitor (0.1, 1, 10 µM) for 1 hour.

Controls: DMSO (Neg), Rapamycin (20 nM, mTORC1 control), Torin1 (100 nM, Pan-

mTOR control).

Stimulation: Stimulate with Insulin (100 nM) for 30 min to robustly activate the pathway.

Lysis: Wash with ice-cold PBS.[6] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail

(Na3VO4, NaF).

Blotting:

Run SDS-PAGE (4-12% gradient gel).

Transfer to PVDF membrane.

Primary Antibodies: Rabbit anti-pS6K1 (T389) [1:1000], Rabbit anti-pAKT (S473) [1:1000].

Normalization: Mouse anti-Total S6K1, Mouse anti-Total AKT, or GAPDH.

Interpretation:

Successful mTORC1 Hit: Loss of pS6K1 signal.

Selective Hit: Retention of pAKT signal (unlike Torin1).
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Caption: Screening cascade to filter for potency and mTORC1/2 selectivity.

Troubleshooting & Expert Insights
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Solubility Issues: If the piperazine analog precipitates in the assay buffer, add DMSO up to

1% (final) or switch the N-substituent to a morpholine-ethyl group to increase polarity.

ATP Competition: Since these are ATP-competitive inhibitors,

values will shift with ATP concentration. Always run assays at

(approx. 10-15 µM for mTOR) to ensure data comparability.

Off-Target Effects: Piperazines can sometimes inhibit PI3K due to structural homology.

Always include a PI3K

counter-screen early in the funnel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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